molecular formula C11H13BrClNO2 B1409233 tert-Butyl (3-bromo-5-chlorophenyl)carbamate CAS No. 1187932-42-8

tert-Butyl (3-bromo-5-chlorophenyl)carbamate

Cat. No. B1409233
M. Wt: 306.58 g/mol
InChI Key: VVRHVJMRXVANCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves palladium-catalyzed reactions . For instance, “tert-butyl N- (3-bromo-5-chlorophenyl)carbamate” can be synthesized using di-tert-butyl dicarbonate and 3-bromo-5-chloro-2-fluoroaniline with DMAP in tetrahydrofuran .

Scientific Research Applications

Preparation and Synthetic Applications

  • Tert-butyl carbamate derivatives are pivotal in the preparation of heterocyclic compounds and in facilitating Diels-Alder reactions, serving as protective groups for amines and participating in complex rearrangements and cyclization processes. These steps are crucial for synthesizing pharmaceutically relevant molecules and materials with specific chemical properties (Padwa, Brodney, & Lynch, 2003).

Molecular Interactions and Crystal Structures

  • Studies on chloro- and iodo- derivatives of tert-butyl carbamate reveal their role in forming isostructural families of compounds, demonstrating how molecular interactions, such as hydrogen and halogen bonds, are critical in determining the crystal packing and stability of these materials (Baillargeon et al., 2017).

Catalysis and Enantioselective Reactions

  • The utility of tert-butyl carbamate derivatives extends to catalysis, where they participate in rhodium-catalyzed enantioselective additions. This aspect is fundamental in asymmetric synthesis, contributing to the development of chiral molecules with potential applications in drug development and materials science (Storgaard & Ellman, 2009).

Structural Characterization and Chemical Reactivity

  • The structural analysis of carbamate derivatives provides insights into their chemical reactivity and interaction patterns. X-ray diffraction studies reveal how tert-butyl carbamate derivatives participate in various hydrogen bonding interactions, which are essential for understanding their reactivity and properties in different chemical environments (Das et al., 2016).

Synthesis of Complex Molecules

  • Tert-butyl carbamate derivatives are integral to synthesizing complex molecules, such as cyclic and acyclic compounds, through protective group strategies and nucleophilic substitutions. These methodologies are vital in organic synthesis, offering pathways to a wide range of chemicals for pharmaceutical and material applications (Wu, 2011).

properties

IUPAC Name

tert-butyl N-(3-bromo-5-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRHVJMRXVANCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701162923
Record name Carbamic acid, N-(3-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-bromo-5-chlorophenyl)carbamate

CAS RN

1187932-42-8
Record name Carbamic acid, N-(3-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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